molecular formula C51H98O6 B1615149 Glycerol triisopalmitate CAS No. 68957-79-9

Glycerol triisopalmitate

Cat. No.: B1615149
CAS No.: 68957-79-9
M. Wt: 807.3 g/mol
InChI Key: FUTGDWNFCMWSJT-UHFFFAOYSA-N
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Description

Glycerol triisopalmitate is a triester formed from glycerol and isopalmitic acid. It is a type of glycerolipid, which is a class of lipids that includes fats and oils. This compound is known for its unique properties and applications in various fields, including cosmetics, pharmaceuticals, and food industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycerol triisopalmitate can be synthesized through the esterification of glycerol with isopalmitic acid. The reaction typically involves heating glycerol and isopalmitic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to promote ester bond formation. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Glycerol triisopalmitate undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield glycerol and isopalmitic acid.

    Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol, resulting in the formation of new esters.

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of peroxides and other oxidative degradation products.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and catalysts such as sodium methoxide or potassium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or atmospheric oxygen.

Major Products Formed:

    Hydrolysis: Glycerol and isopalmitic acid.

    Transesterification: New esters and glycerol.

    Oxidation: Peroxides and other oxidative degradation products.

Scientific Research Applications

Glycerol triisopalmitate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of lipid chemistry and esterification reactions.

    Biology: Investigated for its role in biological membranes and lipid metabolism.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the formulation of cosmetics, food additives, and lubricants due to its unique physical and chemical properties.

Mechanism of Action

The mechanism of action of glycerol triisopalmitate involves its interaction with biological membranes and enzymes. As a lipid, it can integrate into cell membranes, affecting their fluidity and permeability. It can also serve as a substrate for lipases, which hydrolyze the ester bonds to release glycerol and isopalmitic acid. These products can then participate in various metabolic pathways, influencing cellular functions and energy production.

Comparison with Similar Compounds

    Glycerol tristearate: Composed of glycerol and stearic acid.

    Glycerol trioleate: Composed of glycerol and oleic acid.

Uniqueness: Glycerol triisopalmitate’s use of isopalmitic acid provides it with unique melting points, solubility, and oxidative stability compared to other triacylglycerols. These properties make it particularly suitable for specific applications in cosmetics and pharmaceuticals where stability and texture are crucial.

Properties

IUPAC Name

2,3-bis(14-methylpentadecanoyloxy)propyl 14-methylpentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H98O6/c1-45(2)37-31-25-19-13-7-10-16-22-28-34-40-49(52)55-43-48(57-51(54)42-36-30-24-18-12-9-15-21-27-33-39-47(5)6)44-56-50(53)41-35-29-23-17-11-8-14-20-26-32-38-46(3)4/h45-48H,7-44H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTGDWNFCMWSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H98O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5071913
Record name 1,2,3-Propanetriyl triisohexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5071913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

807.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(i-16:0/i-16:0/i-16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0104212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

68957-79-9
Record name Glyceryl triisopalmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068957799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isohexadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3-Propanetriyl triisohexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5071913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-propanetriyl triisohexadecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.675
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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